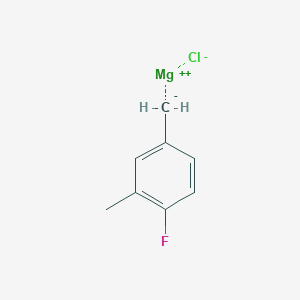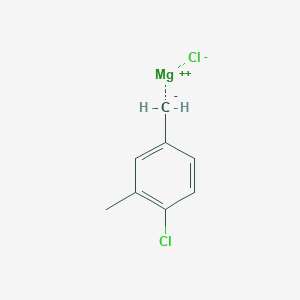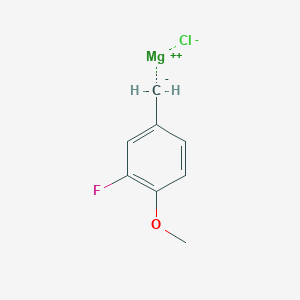![molecular formula C12H17BrMgN2 B6333927 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-68-3](/img/structure/B6333927.png)
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . It is a liquid and its molecular weight is 293.49 . The IUPAC name for this compound is bromo {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}magnesium .
Molecular Structure Analysis
The molecular formula of this compound is C12H17BrMgN2 . The InChI code is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
As a Grignard reagent, this compound can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic and basic characteristics .Physical And Chemical Properties Analysis
This compound is a liquid . It’s highly reactive, like all Grignard reagents, and must be handled under an inert atmosphere to prevent reaction with atmospheric moisture .Wissenschaftliche Forschungsanwendungen
Grignard Reaction Applications
Phenylmagnesium bromide, a Grignard reagent, is widely utilized in organic synthesis for creating carbon-carbon bonds, a fundamental step in constructing complex molecules. For instance, the Grignard reaction of phenylmagnesium bromide with various carbonyl compounds or other electrophiles leads to the formation of alcohols, ketones, or more complex structures depending on the reaction conditions and substrates used (Gao et al., 2006).
Synthesis of Organometallic and Heterocyclic Compounds
Phenylmagnesium bromide is instrumental in synthesizing organometallic compounds, as demonstrated by the preparation of tris(triphenylplumbyl)plumbate, showcasing the reagent's versatility in forming bonds with heavy metals and contributing to the development of new materials with potential applications in electronics and catalysis (Stabenow et al., 2003).
Catalytic Processes and Synthetic Methodologies
Phenylmagnesium bromide is also employed in catalytic processes, highlighting its role in facilitating allylic substitution reactions. This application is crucial for synthesizing various organic compounds, including those with potential pharmaceutical applications (Mizutani et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJEIITTMEXHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


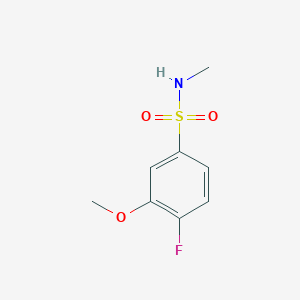




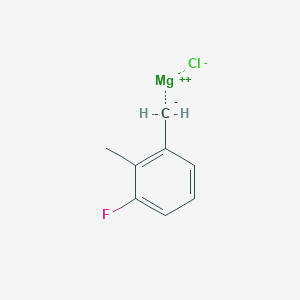
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)
